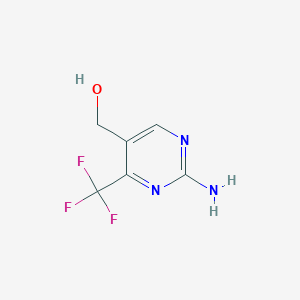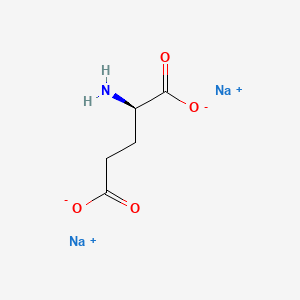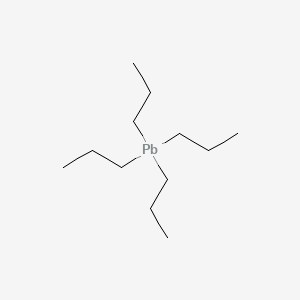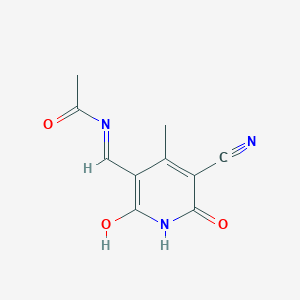
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of N-methylcyclohexylamine with an appropriate guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where N-methylcyclohexylamine, an isocyanide, and a guanidylating agent are reacted together in a single step. This method is advantageous due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a ligand in protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antihypertensive agent.
Mechanism of Action
The mechanism of action of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form hydrogen bonds and interact with amino acid residues in proteins, influencing their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A strong organic base used in various biochemical applications.
S-Methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-Disubstituted Guanidines: Compounds with similar structures but different substituents on the guanidine group.
Uniqueness
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins and its potential therapeutic applications set it apart from other guanidine derivatives .
Properties
CAS No. |
14156-76-4 |
|---|---|
Molecular Formula |
C10H24N4O4S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
cyclohexyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate |
InChI |
InChI=1S/C10H22N4.H2O4S/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
MTRJICKXXWEHLO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC[NH+]=C(N)N)C1CCCCC1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)
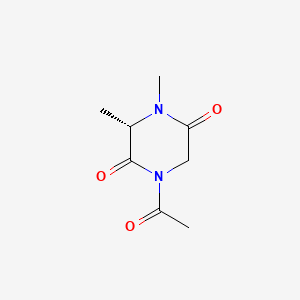
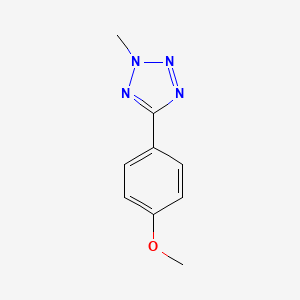
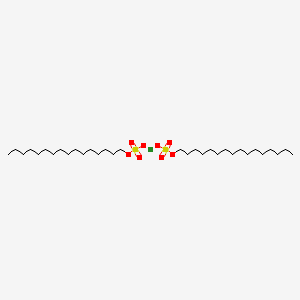
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
